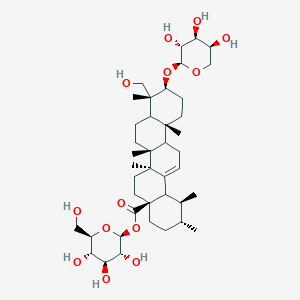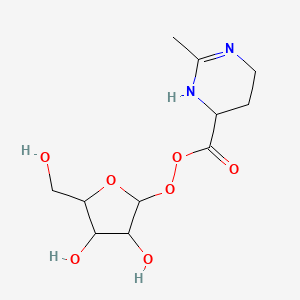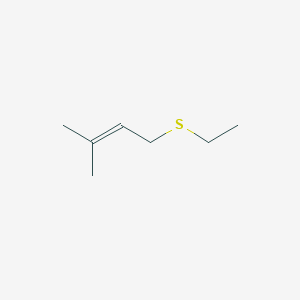
2-Butene, 1-(ethylthio)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butene, 1-(ethylthio)-3-methyl- is an organic compound that belongs to the family of alkenes It is characterized by the presence of a carbon-carbon double bond and an ethylthio group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1-(ethylthio)-3-methyl- can be achieved through several methods. One common approach involves the metathesis reaction of ethylene with 2-butene in the presence of a catalyst. For example, MoO_x-based catalysts supported on mixed oxides such as ZrO_2-SiO_2 or TiO_2-SiO_2 have been shown to be effective . The reaction typically occurs at room temperature, making it an efficient and cost-effective method.
Industrial Production Methods
Industrial production of 2-Butene, 1-(ethylthio)-3-methyl- often involves the catalytic cracking of crude oil or the dimerization of ethylene . These processes are carried out on a large scale to meet the demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
2-Butene, 1-(ethylthio)-3-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in different saturated compounds.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and ozone (O_3).
Reduction: Hydrogen gas (H_2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogens such as chlorine (Cl_2) and bromine (Br_2) can be used for substitution reactions
Major Products Formed
Oxidation: Oxidation can lead to the formation of epoxides or diols.
Reduction: Reduction typically results in the formation of alkanes.
Substitution: Substitution reactions can produce halogenated alkenes or other functionalized derivatives.
Scientific Research Applications
2-Butene, 1-(ethylthio)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of propylene and other valuable chemicals through metathesis reactions.
Mechanism of Action
The mechanism of action of 2-Butene, 1-(ethylthio)-3-methyl- involves its interaction with various molecular targets. For example, in halogenation reactions, the compound forms a cyclic halonium ion intermediate, which undergoes anti-addition to produce vicinal dihalides . The specific pathways and targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
cis-2-Butene and trans-2-Butene: Geometric isomers of 2-Butene, 1-(ethylthio)-3-methyl-, differing in the spatial arrangement of the substituents around the double bond.
Isobutene: Another isomer with a different arrangement of carbon atoms.
Uniqueness
2-Butene, 1-(ethylthio)-3-methyl- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable for specific applications in synthesis and industrial processes.
Properties
CAS No. |
10276-06-9 |
|---|---|
Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
1-ethylsulfanyl-3-methylbut-2-ene |
InChI |
InChI=1S/C7H14S/c1-4-8-6-5-7(2)3/h5H,4,6H2,1-3H3 |
InChI Key |
KHRYUIXUVVDGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


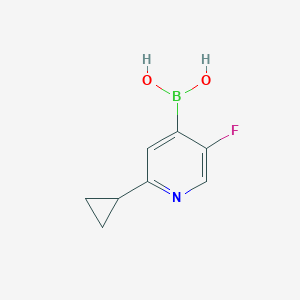

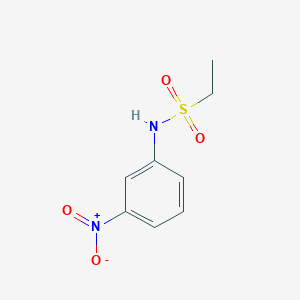
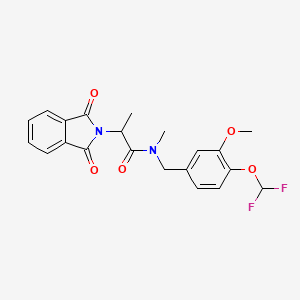
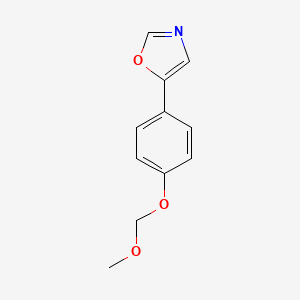
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079088.png)
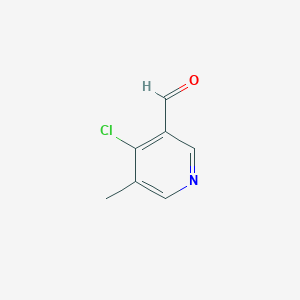

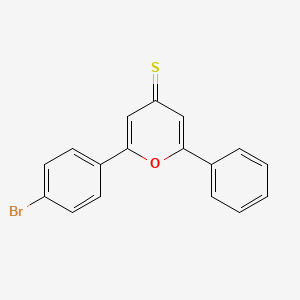
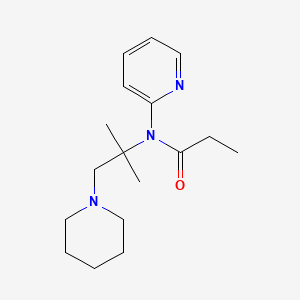
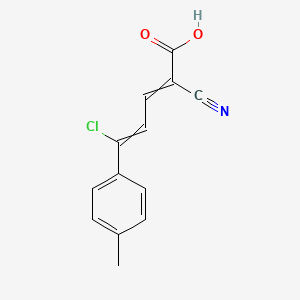
![(6-Bromo-[2,3'-bipyridin]-4-yl)boronic acid](/img/structure/B14079138.png)
